BenchChemオンラインストアへようこそ!

3-(1-Benzylpiperidin-3-yl)-1H-pyrazol-5-amine

CCR5 antagonist HIV entry inhibitor pyrazole SAR

This heterocyclic building block features a 3-pyrazolylpiperidine core—spatially distinct from common 4-substituted regioisomers—ensuring unique SAR exploration for CCR5 antagonist programs. With an XLogP3 of 2.0, TPSA of 57.9 Ų, and two H-bond donors on the 5-amine, it is optimized for CNS drug candidate libraries and serves as a versatile derivatization handle (amide coupling, reductive amination). Commercial availability at 98% purity from multiple suppliers eliminates in-house purification, delivering assay-ready reliability.

Molecular Formula C15H20N4
Molecular Weight 256.35 g/mol
Cat. No. B8080014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Benzylpiperidin-3-yl)-1H-pyrazol-5-amine
Molecular FormulaC15H20N4
Molecular Weight256.35 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=CC=C2)C3=CC(=NN3)N
InChIInChI=1S/C15H20N4/c16-15-9-14(17-18-15)13-7-4-8-19(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,9,13H,4,7-8,10-11H2,(H3,16,17,18)
InChIKeyIIQNZAIGWDOPFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Benzylpiperidin-3-yl)-1H-pyrazol-5-amine: A Versatile Pyrazole-Amine Building Block with Preliminary CCR5 Antagonist Activity


3-(1-Benzylpiperidin-3-yl)-1H-pyrazol-5-amine (CAS 1782390-13-9) is a heterocyclic small molecule comprising a pyrazole-5-amine core linked to a 1-benzylpiperidine ring at the 3-position. With a molecular formula of C15H20N4 and a molecular weight of 256.35 g/mol, it features two hydrogen bond donors, three hydrogen bond acceptors, and a calculated XLogP3 of 2.0, placing it within the favorable property space for CNS drug candidates . Preliminary pharmacological screening indicates that this compound can act as a CCR5 antagonist, suggesting utility in treating HIV infection, asthma, rheumatoid arthritis, and other CCR5-mediated diseases [1].

Why Regioisomeric Substitution Determines the Activity of 3-(1-Benzylpiperidin-3-yl)-1H-pyrazol-5-amine


Minor structural modifications to the pyrazole-piperidine scaffold can profoundly alter biological activity. Extensive structure-activity relationship (SAR) studies on pyrazole-based CCR5 antagonists have demonstrated that both the position of the pyrazole attachment to the piperidine ring (3- vs. 4-substitution) and the substitution pattern on the pyrazole itself critically influence antiviral potency [1]. Consequently, generic substitution with regioisomers like 1-(1-benzylpiperidin-4-yl)-1H-pyrazol-5-amine or N-methylated analogs cannot recapitulate the specific spatial presentation and hydrogen-bonding capacity of the 3-(1-Benzylpiperidin-3-yl)-1H-pyrazol-5-amine scaffold, making direct interchange scientifically invalid.

3-(1-Benzylpiperidin-3-yl)-1H-pyrazol-5-amine: Quantitative Differentiation Against Closest Analogs


CCR5 Antagonist Activity: 3-Pyrazolylpiperidine vs. Extensively Studied 4-Pyrazolylpiperidine Series

Preliminary pharmacological screening identified 3-(1-Benzylpiperidin-3-yl)-1H-pyrazol-5-amine as a CCR5 antagonist [1]. In contrast, the vast majority of published SAR data for pyrazole-piperidine CCR5 antagonists focuses on the 4-(pyrazolyl)piperidine series, where antiviral potency is highly sensitive to benzylpyrazole substitution [2]. This indicates that the 3-substituted scaffold accesses a distinct chemical space not yet fully explored, representing a unique starting point for lead optimization.

CCR5 antagonist HIV entry inhibitor pyrazole SAR

Hydrogen Bond Donor Count Advantage Over N-Methylated Analog for Target Engagement

The target compound contains two hydrogen bond donors (HBD) from the primary amine at the pyrazole 5-position . Its direct N-methylated analog, 3-(1-benzylpiperidin-3-yl)-1-methyl-1H-pyrazol-5-amine (CAS 2228649-31-6), possesses only one hydrogen bond donor [1]. This difference can be critical for interactions with biological targets that require bidentate hydrogen bonding, such as kinase hinge regions or nucleotide-binding pockets.

hydrogen bond donor structure-activity relationship medicinal chemistry

Optimized CNS Drug-Likeness Profile: XLogP3 and TPSA Comparison with the 4-Yl Regioisomer

The target compound exhibits an XLogP3 of 2.0 and a topological polar surface area (TPSA) of 57.9 Ų . Both values fall within the commonly accepted optimal ranges for CNS drug candidates (XLogP 1-3, TPSA < 90 Ų). The 4-yl regioisomer, 1-(1-Benzylpiperidin-4-yl)-1H-pyrazol-5-amine, is predicted to have a subtly different lipophilicity profile due to altered molecular shape, potentially affecting membrane permeability and off-target binding.

CNS drug discovery lipophilicity physicochemical properties

Supplier Purity and Availability Advantage Over Closest Regioisomeric Competitor

Commercially, 3-(1-Benzylpiperidin-3-yl)-1H-pyrazol-5-amine is readily available at 98% purity from multiple suppliers . In contrast, the direct 4-yl regioisomer, 1-(1-Benzylpiperidin-4-yl)-1H-pyrazol-5-amine, is typically offered at a lower standard purity of 95% . Higher starting purity can reduce the need for additional in-house purification before use in sensitive biological assays or as a synthetic intermediate.

chemical procurement purity building block

Optimal Application Scenarios for 3-(1-Benzylpiperidin-3-yl)-1H-pyrazol-5-amine Based on Evidence


Lead Optimization in CCR5 Antagonist Programs

Given its preliminary identification as a CCR5 antagonist [1] and the distinct 3-pyrazolylpiperidine scaffold it presents compared to well-characterized 4-substituted series, this compound is an ideal starting point for medicinal chemistry teams seeking to expand the chemical diversity of their CCR5 antagonist portfolio. The scaffold may offer alternative resistance profiles or selectivity windows against related chemokine receptors.

CNS Drug Discovery Requiring Defined Physicochemical Properties

With an XLogP3 of 2.0 and TPSA of 57.9 Ų, both within the optimal range for CNS penetration , this building block is well-suited for constructing compound libraries targeting neurological or psychiatric disorders. Its balanced lipophilicity profile may help medicinal chemists achieve desirable brain exposure while mitigating hERG or phospholipidosis risks associated with more lipophilic analogs.

Synthetic Intermediate for Bidentate Hydrogen Bonding Pharmacophores

The presence of two hydrogen bond donors on the 5-amino group makes this compound a valuable intermediate for designing inhibitors that engage targets via a dual hydrogen bond motif, such as kinase hinge binders or nucleotide-competitive enzymes . The free amine also serves as a versatile handle for further derivatization (e.g., amide coupling, reductive amination) to rapidly generate diverse compound libraries.

Procurement of High-Purity Building Blocks for Sensitive Assays

For laboratories requiring >97% purity to ensure assay robustness, the commercial availability of this compound at 98% purity from multiple vendors provides a reliable supply chain advantage over regioisomeric alternatives that are typically offered at lower purity grades . This reduces the burden of in-house purification and quality control.

Quote Request

Request a Quote for 3-(1-Benzylpiperidin-3-yl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.